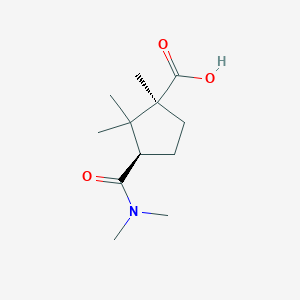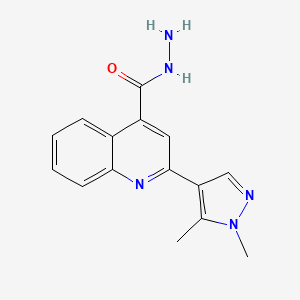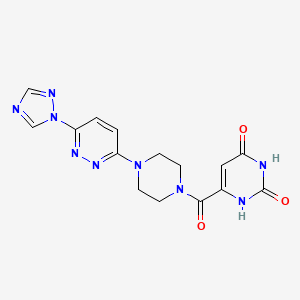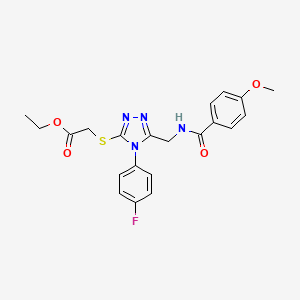
(1S,3R)-3-(Dimethylcarbamoyl)-1,2,2-trimethylcyclopentane-1-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1S,3R)-3-(Dimethylcarbamoyl)-1,2,2-trimethylcyclopentane-1-carboxylic acid, also known as DCTA, is a compound that has gained significant attention in the scientific community due to its potential applications in various fields. DCTA is a chiral compound, meaning it has two mirror-image forms, and the (1S,3R) isomer has been found to be more biologically active.
Wirkmechanismus
The exact mechanism of action of (1S,3R)-3-(Dimethylcarbamoyl)-1,2,2-trimethylcyclopentane-1-carboxylic acid is not fully understood, but it is believed to act by binding to metal ions and disrupting their function. This can lead to the inhibition of various enzymes and biological processes, ultimately leading to the observed biological effects.
Biochemical and Physiological Effects:
(1S,3R)-3-(Dimethylcarbamoyl)-1,2,2-trimethylcyclopentane-1-carboxylic acid has been found to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the growth of various bacterial and fungal strains, as well as some viruses. In cancer cells, (1S,3R)-3-(Dimethylcarbamoyl)-1,2,2-trimethylcyclopentane-1-carboxylic acid has been found to induce apoptosis, or programmed cell death. It has also been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of (1S,3R)-3-(Dimethylcarbamoyl)-1,2,2-trimethylcyclopentane-1-carboxylic acid is its ability to form stable complexes with metal ions, making it useful for studying metal-dependent biological processes. However, its chiral nature can make it difficult to synthesize and purify, and its potential toxicity must be taken into account when conducting experiments.
Zukünftige Richtungen
There are several potential future directions for research involving (1S,3R)-3-(Dimethylcarbamoyl)-1,2,2-trimethylcyclopentane-1-carboxylic acid. One area of interest is the development of (1S,3R)-3-(Dimethylcarbamoyl)-1,2,2-trimethylcyclopentane-1-carboxylic acid-based drug delivery systems, which could improve the efficacy and specificity of drugs. Another potential application is the use of (1S,3R)-3-(Dimethylcarbamoyl)-1,2,2-trimethylcyclopentane-1-carboxylic acid in materials science, where it could be used to synthesize novel materials with unique properties. Additionally, further studies are needed to fully understand the mechanism of action of (1S,3R)-3-(Dimethylcarbamoyl)-1,2,2-trimethylcyclopentane-1-carboxylic acid and its potential uses in treating various diseases.
Synthesemethoden
The synthesis of (1S,3R)-3-(Dimethylcarbamoyl)-1,2,2-trimethylcyclopentane-1-carboxylic acid involves the reaction of 1,2,2-trimethylcyclopentanone with dimethylcarbamoyl chloride in the presence of a base such as triethylamine. The resulting product is then hydrolyzed to form the carboxylic acid.
Wissenschaftliche Forschungsanwendungen
(1S,3R)-3-(Dimethylcarbamoyl)-1,2,2-trimethylcyclopentane-1-carboxylic acid has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and agricultural chemistry. In medicinal chemistry, (1S,3R)-3-(Dimethylcarbamoyl)-1,2,2-trimethylcyclopentane-1-carboxylic acid has been found to exhibit antimicrobial, antiviral, and anticancer properties. It has also been studied as a potential drug delivery agent due to its ability to form stable complexes with metal ions.
Eigenschaften
IUPAC Name |
(1S,3R)-3-(dimethylcarbamoyl)-1,2,2-trimethylcyclopentane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO3/c1-11(2)8(9(14)13(4)5)6-7-12(11,3)10(15)16/h8H,6-7H2,1-5H3,(H,15,16)/t8-,12+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCADQIRMKGJSHI-QPUJVOFHSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(CCC1(C)C(=O)O)C(=O)N(C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]1(CC[C@H](C1(C)C)C(=O)N(C)C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
rac-(1R,3S)-3-(dimethylcarbamoyl)-1,2,2-trimethylcyclopentane-1-carboxylic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5H,6H,7H,8H,9H-cyclohepta[b]pyridin-7-one hydrochloride](/img/structure/B2502378.png)
![2-{[2-(2,5-Dimethylphenoxy)ethyl]thio}-1H-benzimidazole](/img/structure/B2502380.png)
![N-(3-acetamidophenyl)-2-(5-ethoxy-6-ethyl-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2502381.png)

![[(1S,2R)-1-Methylsulfonyl-2-(trifluoromethyl)cyclopropyl]methanamine;hydrochloride](/img/structure/B2502385.png)
![5-ethyl-7-(4-(2-fluorobenzyl)piperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2502386.png)


![6-Cyclopropyl-2-{[1-(quinoxaline-2-carbonyl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B2502396.png)
![N1-(6-ethyl-2-methylthieno[2,3-d]pyrimidin-4-yl)-N4,N4-dimethylbenzene-1,4-diamine](/img/structure/B2502397.png)
![3-bromo-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B2502398.png)

![2-[5-(dimethylamino)-1H-1,2,3,4-tetraazol-1-yl]acetohydrazide](/img/structure/B2502400.png)
